molecular formula C16H21N3O4 B6123618 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide

2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide

Cat. No. B6123618
M. Wt: 319.36 g/mol
InChI Key: JMQMWJSDBBENKB-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide, also known as AMBH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a hydrazone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide is not fully understood; however, studies have suggested that it acts by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. Specifically, 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide exhibits a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activity. Additionally, 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide in lab experiments is its high purity and stability. Additionally, 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide exhibits a range of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide. One area of research is the development of more efficient synthesis methods for 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide, which could increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide and its potential applications in cancer therapy and neurodegenerative disease treatment. Finally, research on the pharmacokinetics and toxicity of 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide is needed to determine its safety and efficacy as a potential drug candidate.

Synthesis Methods

The synthesis of 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide involves the reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-oxoacetohydrazide in the presence of an acid catalyst. The resulting product is then reacted with 1-azepanamine to form the final compound. This synthesis method has been optimized to produce high yields of pure 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide, making it a viable option for large-scale production.

Scientific Research Applications

2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide has been extensively studied for its potential applications in biomedical research. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide exhibits cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(1-azepanyl)-N'-(2-hydroxy-3-methoxybenzylidene)-2-oxoacetohydrazide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-23-13-8-6-7-12(14(13)20)11-17-18-15(21)16(22)19-9-4-2-3-5-10-19/h6-8,11,20H,2-5,9-10H2,1H3,(H,18,21)/b17-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQMWJSDBBENKB-GZTJUZNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301328323
Record name 2-(azepan-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(azepan-1-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-oxoacetohydrazide

CAS RN

352460-98-1
Record name 2-(azepan-1-yl)-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301328323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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